molecular formula C12H17NO B8731225 2-Benzylpiperidin-1-ol CAS No. 153388-69-3

2-Benzylpiperidin-1-ol

Cat. No.: B8731225
CAS No.: 153388-69-3
M. Wt: 191.27 g/mol
InChI Key: AXEBVZRDUYFFRB-UHFFFAOYSA-N
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Description

2-Benzylpiperidin-1-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a piperidine ring substituted with a benzyl group and a hydroxyl group. Piperidine derivatives are valuable building blocks in medicinal chemistry and are frequently utilized in the synthesis of more complex molecules . For instance, the N-benzyl-piperidine moiety is a recognized pharmacophoric subunit present in several bioactive molecules and drug candidates, such as the acetylcholinesterase inhibitor donepezil, highlighting the structural motif's relevance in central nervous system (CNS) drug discovery . Researchers employ this and similar compounds as key intermediates in the development of potential therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for personal, diagnostic, or therapeutic use.

Properties

CAS No.

153388-69-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-benzyl-1-hydroxypiperidine

InChI

InChI=1S/C12H17NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2

InChI Key

AXEBVZRDUYFFRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 Benzylpiperidin 1 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount when synthesizing chiral molecules like 2-benzylpiperidin-1-ol. The arrangement of substituents around the chiral center at the C-2 position of the piperidine (B6355638) ring dictates the molecule's interaction with biological targets. Various strategies are employed to produce specific stereoisomers.

Chiral Auxiliary-Mediated Approaches

A well-established method for controlling stereochemistry involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. liv.ac.uk This strategy is frequently applied to the synthesis of substituted piperidines.

Recent advances have highlighted the use of transition metal catalysts, such as those based on rhodium, iridium, and palladium, for the asymmetric hydrogenation of pyridine (B92270) and its derivatives to form chiral piperidines. mdpi.comnih.gov For example, rhodium catalysts with chiral ligands like BINAP have been used in the asymmetric hydrogenation of pyridine precursors to yield enantiomerically enriched piperidine derivatives. smolecule.com Iridium(I) catalysts containing P,N-ligands have also been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be further reduced to the corresponding piperidines. tmc.edu

A notable example is the synthesis of (R)- and (S)-fluspidine precursors, where enantiomeric alcohols were obtained via a conjugate NaBH₄ reduction of an α,β-unsaturated ester in the presence of chiral cocomplexes, achieving high enantiomeric excess (95.6% ee and 97.2% ee). acs.org

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them.

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) can be used for the selective hydrolysis of racemic ethyl 1-benzylpiperidine-2-carboxylate. This process isolates the (R)-enantiomer with an enantiomeric excess of over 98%.

Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. For instance, (−)-L-dibenzoyltartaric acid has been used to resolve (±)-cis-1-benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. google.com

Strategies for Introducing the Benzyl (B1604629) Moiety

The introduction of the benzyl group is a critical step in the synthesis of this compound and its derivatives. This can be achieved either by starting with a pre-functionalized piperidine ring or by forming the carbon-carbon bond that attaches the benzyl group.

N-Alkylation Strategies on Piperidine Precursors

A common and straightforward method for introducing a benzyl group is through the N-alkylation of a piperidine precursor. ontosight.aivulcanchem.com This reaction typically involves treating the piperidine with a benzyl halide, such as benzyl bromide, in the presence of a base. ontosight.aithieme-connect.de For example, methyl 1-benzylpiperidine-4-carboxylate can be synthesized in high yield from methyl piperidine-4-carboxylate and benzyl bromide using potassium carbonate as the base. thieme-connect.de This N-benzylated intermediate can then be further modified to obtain the desired final product.

Formation of C-C Bonds via Carbonyl Chemistry (e.g., Aldol (B89426) Condensation, subsequent reduction)

The formation of the carbon-carbon bond between the piperidine ring and the benzyl group can be accomplished through various reactions involving carbonyl chemistry. numberanalytics.com

Aldol Condensation: The aldol condensation is a powerful tool for forming C-C bonds. srmist.edu.innumberanalytics.com In the context of synthesizing benzylpiperidine derivatives, an aromatic aldehyde can react with an N-benzyl piperidone in an aldol condensation to create a new C-C bond. researchgate.net The resulting β-hydroxy ketone or α,β-unsaturated ketone can then be subjected to reduction to yield the 2-benzylpiperidine (B184556) structure.

Grignard Reactions: Grignard reagents are highly effective for forming C-C bonds. numberanalytics.com For example, a benzylmagnesium bromide Grignard reagent can react with a suitable piperidine-based electrophile to introduce the benzyl group.

Friedel-Crafts Type Reactions: While less direct for 2-benzylpiperidine itself, Friedel-Crafts acylation can be adapted. An acyl chloride derived from a piperidine precursor can react with benzene (B151609) in the presence of a Lewis acid, followed by reduction of the resulting ketone to form the benzyl group.

Methodologies for Hydroxyl Group Introduction

The introduction of a hydroxyl group at the N-1 position of the 2-benzylpiperidine scaffold is a key transformation that can be achieved through several distinct synthetic strategies.

While the direct reduction of piperidinones (cyclic ketones) leads to piperidinols (C-OH), a parallel and more relevant strategy for synthesizing N-hydroxypiperidines involves the reduction of cyclic nitrones. Nitrones, which feature a C=N-O functional group, are nitrogen analogues of ketones and their reduction is a fundamental method for preparing N,N-disubstituted hydroxylamines. sci-hub.se The reduction of a suitable cyclic nitrone precursor, such as a tetrahydropyridine-N-oxide, yields the corresponding N-hydroxypiperidine.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, readily converting the nitrone to the N-hydroxylamine. sci-hub.se Another advanced approach is the intramolecular reductive cyclization. For instance, a 1-keto-5-ketoxime can undergo intramolecular cyclization and reduction in a single step using a reagent like sodium cyanoborohydride (NaBH₃CN) to yield a highly substituted N-hydroxypiperidine. tandfonline.com This method demonstrates a diastereoselective pathway to complex N-hydroxy piperidine structures. tandfonline.com

Precursor TypeReducing AgentProductReference
Cyclic NitroneSodium Borohydride (NaBH₄)N-Hydroxylamine sci-hub.se
1-Keto-5-ketoximeSodium Cyanoborohydride (NaBH₃CN)Substituted N-Hydroxypiperidine tandfonline.com

A direct and efficient method for the synthesis of this compound is the regioselective oxidation of the nitrogen atom in the parent amine, 2-benzylpiperidine. This N-hydroxylation reaction can be accomplished using various oxidizing agents. ontosight.ai

Commonly employed reagents for this transformation include hydrogen peroxide (H₂O₂) and organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). ontosight.aiwikipedia.org The reaction involves the direct attack of the electrophilic oxygen from the oxidizing agent on the lone pair of the piperidine nitrogen, resulting in the formation of the N-hydroxy derivative. The choice of solvent and reaction conditions is crucial to prevent over-oxidation to the corresponding nitrone. wikipedia.org This method is advantageous due to its directness, often starting from the readily available piperidine precursor.

Ring-opening reactions of epoxides are a powerful and widely used methodology in heterocyclic chemistry, particularly for the synthesis of amino alcohols. However, this strategy is primarily employed for the formation of piperidinols, where a hydroxyl group is introduced onto a carbon atom of the piperidine ring. Typically, this involves the nucleophilic attack of an amine on an epoxide or the intramolecular cyclization of an amino-epoxide, leading to a C-OH bond.

This pathway is not a direct or common method for the synthesis of N-hydroxypiperidines like this compound, as the hydroxyl group in the target molecule is attached to the nitrogen atom (N-OH). Therefore, epoxide ring-opening strategies are generally not applicable for the direct synthesis of the N-hydroxylamine functional group.

Catalytic Hydrogenation as a Synthetic Pathway

Catalytic hydrogenation is a versatile reduction technique in organic synthesis. For the preparation of this compound, this pathway typically involves the reduction of an N-oxide precursor, specifically 2-benzylpyridine (B1664053) N-oxide. The hydrogenation process can saturate the pyridine ring and reduce the N-oxide functionality. However, controlling the selectivity of this reaction is paramount, as multiple products are possible, including the desired this compound, the fully reduced amine (2-benzylpiperidine), or simply the deoxygenated aromatic compound (2-benzylpyridine). researchgate.net

The outcome is highly dependent on the chosen catalyst system and the specific reaction conditions employed. While catalytic hydrogenation of nitrones under high pressure can lead to the fully reduced amine, carefully controlled conditions can favor the formation of the hydroxylamine (B1172632). sci-hub.se

The choice of catalyst is a critical factor in determining the product distribution during the hydrogenation of heteroaromatic N-oxides. Different metal catalysts exhibit varying activities and selectivities.

Platinum-based Catalysts (e.g., Pt/C): Platinum on carbon is a powerful hydrogenation catalyst often used for the reduction of aromatic rings. Its high activity can sometimes lead to over-reduction, yielding the piperidine rather than the N-hydroxypiperidine.

Palladium-based Catalysts (e.g., Pd/C): Palladium catalysts are also widely used. They can be effective for N-O bond cleavage and may be tuned for the desired transformation.

Ruthenium-based Catalysts (e.g., Ru/Al₂O₃): Ruthenium catalysts have shown high efficiency in the hydrogenation of the heterocyclic ring of 2-benzylpyridine. researchgate.net The preparation method of the Ru catalyst itself, such as the choice of precursor (e.g., Ru₃(CO)₁₂) and activation conditions, significantly impacts the dispersion of metal nanoparticles and, consequently, the catalytic activity and selectivity. researchgate.net

The optimization process involves screening various catalysts and catalyst supports to find a system that favors partial reduction of the N-oxide and saturation of the ring without complete cleavage of the N-OH bond.

Catalyst SystemPrecursorPotential ProductsKey ConsiderationsReference
Pt/C2-Benzylpyridine N-oxide2-Benzylpiperidine, this compoundHigh activity may lead to over-reduction. sci-hub.se
Pd/C2-Benzylpyridine N-oxide2-Benzylpyridine, 2-BenzylpiperidineEffective for N-O bond cleavage (deoxygenation). researchgate.net
Ru/Al₂O₃2-Benzylpyridine2-BenzylpiperidineHighly active for ring saturation; precursor for N-oxidation. researchgate.net

Alongside the catalyst system, the reaction conditions play a decisive role in directing the outcome of the catalytic hydrogenation of 2-benzylpyridine N-oxide.

Temperature: Higher temperatures generally increase the reaction rate but can also promote over-reduction and undesirable side reactions. Lower temperatures are often preferred to enhance selectivity towards partially reduced products like N-hydroxypiperidines.

Pressure: Hydrogen pressure is a key parameter. High pressures typically favor complete saturation and reduction, potentially leading to the formation of 2-benzylpiperidine. sci-hub.se Achieving the N-hydroxypiperidine may require operating at lower or moderate hydrogen pressures to control the extent of reduction.

Solvent: The choice of solvent can influence catalyst activity and selectivity by affecting the solubility of the substrate and hydrogen, as well as by interacting with the catalyst surface. Protic solvents like ethanol (B145695) or acetic acid are commonly used, but the optimal solvent must be determined experimentally for a specific transformation.

Careful optimization of these three parameters is essential to maximize the yield of this compound while minimizing the formation of byproducts from over-reduction or simple deoxygenation.

Kinetic and Mechanistic Studies of Hydrogenation Processes

The hydrogenation of pyridine precursors is a critical step in the synthesis of piperidine derivatives, including 2-benzylpiperidine, a closely related structure to the target compound. Kinetic and mechanistic studies provide essential insights into optimizing these reactions for yield and stereoselectivity.

The hydrogenation of pyridine and its derivatives is often catalyzed by transition metals such as palladium, platinum, rhodium, and iridium. d-nb.infomdpi.com Bimetallic nanoparticles, for instance, have demonstrated high efficacy. A catalyst containing palladium-copper or palladium-silver nanoparticles (2–3 nm) on an aluminum oxide support achieved 99% conversion of pyridine to piperidine at 60°C and 70 atm of hydrogen pressure. d-nb.info The enhanced activity of these bimetallic catalysts is attributed to the small particle size and a synergistic effect between the metals, where palladium activates both the pyridine ring and hydrogen. d-nb.info

Kinetic analyses of these hydrogenation reactions can be complex. While some systems may follow first-order kinetics, others exhibit more intricate behavior. For example, the hydrodenitrogenation (HDN) of piperidine has been shown to follow a second-order kinetic model, where two piperidine molecules react to form N-pentylpiperidine, which then dissociates. vt.edu This contrasts with pyridine HDN, where self-inhibition by the nitrogen-containing compound can lead to zero-order kinetics at increased concentrations. vt.edu

In the context of producing specific stereoisomers, asymmetric hydrogenation is a powerful technique. Iridium catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. nih.govnih.gov Mechanistic studies using Density Functional Theory (DFT) calculations suggest an outer-sphere dissociative mechanism for this transformation. nih.gov Notably, the stereochemical outcome is determined by the initial protonation of the enamine intermediate rather than the subsequent hydride reduction of the iminium intermediate. nih.gov

The hydrogenation of more complex substrates, such as 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride over a 5% Pt/C catalyst, has also been studied. irb.hrresearchgate.net The reaction proceeds through several intermediates, and a simplified first-order kinetic approach has been used to model the reaction network and calculate apparent rate constants for each hydrogenation step. irb.hr The average activation energy for these steps was determined to be 31.1 kJ mol–1. irb.hrresearchgate.net

Table 1: Catalyst Performance in Pyridine Hydrogenation

CatalystConversion (%)Selectivity for Piperidine (%)ConditionsReference
Pd-Ag/Al₂O₃999960°C, 70 atm H₂ d-nb.info
Pd-Cu/Al₂O₃999960°C, 70 atm H₂ d-nb.info
5% Pt/C>95-50-60°C, 3-5 bar H₂

This table is interactive. Click on the headers to sort the data.

Multi-Component Reactions in Piperidine Skeleton Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidine ring from simple starting materials in a single synthetic operation. researchgate.netnih.govorganic-chemistry.org Several named reactions are particularly relevant to the synthesis of functionalized piperidines.

The Mannich reaction is a cornerstone of piperidine synthesis. rsc.orgresearchgate.net It typically involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. Asymmetric versions of the Mannich reaction, employing chiral auxiliaries or catalysts, can produce highly enantioenriched piperidine structures. rsc.orgnih.gov For instance, the reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine can yield β-nitro-amines with good control over stereochemistry, which can then be cyclized to form piperidines with three contiguous stereocenters. ucl.ac.uk The nitro-Mannich (aza-Henry) reaction is another versatile tool for creating β-nitroamines, which are valuable intermediates for piperidine-based drug synthesis. researchgate.net

The Ugi four-component reaction (U-4CR) is another powerful MCR that can be adapted for piperidine synthesis. researchgate.netclockss.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By using appropriate starting materials, such as glutaraldehyde (B144438), the Ugi reaction can be used to construct the piperidine ring. clockss.org For example, the reaction of glutaraldehyde, glycine (B1666218) methyl ester, and an isocyanide can produce trans-2,6-piperidinedicarboxamides. clockss.org A variation, the Joullié-Ugi reaction, which involves cyclic imines, is particularly useful for synthesizing polyhydroxylated piperidine peptidomimetics from sugar-derived lactams. nih.govacs.org

These MCRs provide a modular and diversity-oriented approach to the piperidine skeleton, allowing for the introduction of various substituents and the creation of libraries of structurally diverse compounds. researchgate.net

Table 2: Key Multi-Component Reactions for Piperidine Synthesis

Reaction NameKey ReactantsCore ProductRelevance to Piperidine Synthesis
Mannich ReactionAldehyde, Amine, Carbonyl Compoundβ-Amino Ketone/AldehydeForms C-C and C-N bonds for ring closure. rsc.orgresearchgate.netnih.gov
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideAssembly of the piperidine core from acyclic precursors. researchgate.netclockss.org
Joullié-Ugi ReactionCyclic Imine, Carboxylic Acid, Isocyanideα-Acylamino LactamSynthesis of piperidine-based peptidomimetics. nih.govacs.org

This table is interactive. Explore the different reaction types and their applications.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis for designing a synthetic route to a target molecule. numberanalytics.comox.ac.uk It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." numberanalytics.comamazonaws.com For a molecule like this compound, several strategic disconnections can be envisioned.

A primary disconnection would be at the N-O bond of the hydroxylamine functionality. This simplifies the target to N-hydroxy-2-benzylpiperidine, which is a key intermediate. Further disconnection of the benzyl group at the C2 position of the piperidine ring is a logical next step. This C-C bond disconnection points to a synthesis involving the alkylation of a pre-formed piperidine ring or the hydrogenation of a corresponding pyridine derivative.

Considering the piperidine ring itself, a common retrosynthetic strategy is to disconnect two C-N bonds, leading to a linear precursor. For a 2,6-disubstituted piperidine, this often involves a disconnection that traces back to glutaraldehyde and an amine source, a strategy employed in the Robinson-Schöpf reaction and related MCRs like the Ugi reaction. clockss.orgox.ac.uk

Another powerful disconnection strategy for functionalized piperidines involves C-H functionalization. nih.gov This approach avoids the need for pre-functionalized starting materials by directly introducing substituents onto the piperidine ring. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce groups at the C2, C3, or C4 positions, with the site selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

The synthesis of a (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate provides a practical example of retrosynthetic thinking. biointerfaceresearch.com The initial disconnection is the C-N bond of the piperidine, leading to piperidine and an ethyl acrylate (B77674) fragment. This fragment is further disconnected via an O-alkylation, tracing back to a hydroxy-substituted α,β-unsaturated ester, which can be synthesized via a Wittig olefination from 4-hydroxybenzaldehyde. biointerfaceresearch.com This step-wise deconstruction illustrates how complex molecules can be systematically broken down into simple, accessible starting materials.


Chemical Reactivity and Transformation of 2 Benzylpiperidin 1 Ol

Reactions Involving the N-Hydroxyl Functionality

The N-hydroxyl group is the most reactive site in the molecule under many conditions. Its chemistry is characteristic of secondary hydroxylamines, involving processes that target the N-O bond or the hydroxyl proton.

The nitrogen-oxygen bond in 2-Benzylpiperidin-1-ol is susceptible to both oxidation and reduction, leading to changes in the oxidation state of the nitrogen atom.

Oxidation: Oxidation of N-hydroxypiperidines typically yields stable nitroxide radicals or, upon further oxidation, nitrones. For this compound, controlled oxidation can generate the corresponding nitrone, 2-benzyl-3,4,5,6-tetrahydropyridine-1-oxide. This transformation converts the secondary hydroxylamine (B1172632) into a heteroatomic analogue of a ketone. wikipedia.org Common oxidizing agents for this process include hydrogen peroxide, often in the presence of a catalyst like methylrhenium trioxide, or other peroxy acids. The biological N-oxidation of piperidine (B6355638) derivatives to N-hydroxypiperidines and subsequently to the corresponding cyclic nitrones is also a known metabolic pathway. nih.gov

Reduction: Conversely, the N-hydroxyl group can be reduced to afford the parent secondary amine, 2-benzylpiperidine (B184556). This transformation involves the cleavage of the N-O bond and can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is a standard method for this reduction. Other reagents like zinc dust in acetic acid or other dissolving metal reductions can also be effective. This process is a key step in synthetic pathways where the N-hydroxyl group is used as a protecting or directing group and is later removed to yield the secondary amine.

Table 1: Oxidation and Reduction Reactions of the N-Hydroxyl Group

Reaction Type Reagent(s) Product(s) Notes
Oxidation Hydrogen Peroxide (H₂O₂) 2-Benzyl-3,4,5,6-tetrahydropyridine-1-oxide (Nitrone) Can be catalyzed by metal complexes (e.g., methylrhenium trioxide). wikipedia.org
Reduction H₂ / Palladium on Carbon (Pd/C) 2-Benzylpiperidine A common method for N-O bond cleavage.
Reduction Zinc (Zn) / Acetic Acid (AcOH) 2-Benzylpiperidine A dissolving metal reduction method.

The oxygen atom of the N-hydroxyl group is nucleophilic and can be readily derivatized through reactions with electrophiles.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form O-acyl derivatives, which are esters of the hydroxylamine. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and reversible. For a more efficient and irreversible reaction, acyl chlorides or anhydrides are often used, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. This results in the formation of O-acyl-2-benzylpiperidin-1-ol derivatives.

Etherification: Similarly, the N-hydroxyl group can undergo O-alkylation to form ethers. This reaction typically proceeds via a Williamson ether synthesis-type mechanism, where the hydroxylamine is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide-like species, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide). This yields an N-alkoxy-2-benzylpiperidine derivative.

Table 2: Derivatization Reactions of the N-Hydroxyl Group

Reaction Type Reagent(s) Product Class
Esterification Carboxylic Acid (R-COOH) / Acid Catalyst O-Acyl-2-benzylpiperidin-1-ol
Esterification Acyl Chloride (R-COCl) / Base O-Acyl-2-benzylpiperidin-1-ol
Etherification 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) N-Alkoxy-2-benzylpiperidine

Reactivity of the Piperidine Nitrogen

In this compound, the direct reactivity of the piperidine nitrogen is significantly modulated by the adjacent hydroxyl group. The nitrogen's lone pair is less nucleophilic compared to a typical secondary or tertiary amine due to the inductive effect of the electronegative oxygen atom. Consequently, reactions that typically target the nitrogen lone pair in piperidines, such as quaternization and N-acylation, proceed differently.

Direct N-alkylation of the nitrogen atom in this compound to form a quaternary ammonium (B1175870) salt is generally not a favorable process. The nucleophilicity of the nitrogen is diminished, and the oxygen of the hydroxyl group is a competing nucleophilic site. Alkylating agents will preferentially react at the more nucleophilic oxygen atom, leading to O-alkylation (etherification), as described in section 3.1.2.

Quaternization could potentially be achieved on a derivative, for example, by alkylating an N-alkoxy-2-benzylpiperidine. However, this would require a highly reactive alkylating agent and is not a common transformation. The study of N-quaternization is more relevant to standard piperidine derivatives where the nitrogen atom is a strong nucleophile. researchgate.net

Similar to quaternization, acylation and sulfonylation reactions with reagents like acyl chlorides, sulfonyl chlorides, or anhydrides occur preferentially at the oxygen atom of the N-hydroxyl group rather than at the nitrogen. This O-acylation leads to the formation of the corresponding esters, as detailed in section 3.1.2. This reactivity contrasts with that of 2-benzylpiperidine (the reduced form), which would readily undergo N-acylation and N-sulfonylation to form amides and sulfonamides, respectively. For this compound, the chemistry of the N-hydroxyl functionality dominates, directing these electrophilic reagents to the oxygen atom.

Reactions of the Benzyl (B1604629) Substituent

The benzyl group provides two main sites for chemical reactions: the benzylic carbon (the carbon atom attached to both the piperidine and the phenyl ring) and the aromatic ring itself.

Reactions at the Benzylic Position: The benzylic C-H bond is relatively weak and susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carbonyl group. masterorganicchemistry.com This would transform this compound into (1-hydroxypiperidin-2-yl)(phenyl)methanone. This reaction is a powerful tool for functionalizing the position adjacent to an aromatic ring. nih.gov The reaction proceeds because the benzylic position can stabilize radical or cationic intermediates formed during the oxidation process. longdom.org

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the ring. pharmdguru.com The piperidin-1-ol-methyl substituent on the ring is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), the nitrogen atom can become protonated. The resulting positively charged group would be strongly deactivating and would direct incoming electrophiles to the meta position. The outcome is therefore highly dependent on the reaction conditions.

Table 3: Representative Reactions of the Benzyl Substituent

Reaction Type Reagent(s) Position of Reaction Product Type
Benzylic Oxidation Potassium Permanganate (KMnO₄) Benzylic Carbon Ketone
Nitration HNO₃ / H₂SO₄ Aromatic Ring (ortho, para, or meta) Nitro-substituted derivative
Bromination Br₂ / FeBr₃ Aromatic Ring (ortho, para) Bromo-substituted derivative
Friedel-Crafts Acylation RCOCl / AlCl₃ Aromatic Ring (ortho, para) Acyl-substituted derivative

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The feasibility and outcome of this reaction on the phenyl ring of this compound depend on the directing and activating effects of the 2-(piperidin-1-ol-2-yl)methyl substituent.

Despite this deactivation, the substituent is expected to direct incoming electrophiles to the ortho and para positions. Due to the significant steric bulk of the piperidine ring, the para position is the most probable site for substitution to minimize steric hindrance.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Type Reagents Major Product (Predicted)
Nitration HNO₃, H₂SO₄ 2-(4-Nitrobenzyl)piperidin-1-ol
Halogenation Br₂, FeBr₃ 2-(4-Bromobenzyl)piperidin-1-ol

Functionalization at the Benzylic Position

The benzylic position—the carbon atom directly attached to both the phenyl ring and the piperidine ring—is particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals or carbocations. This enhanced reactivity allows for selective functionalization at this site.

One of the primary reactions at the benzylic position is oxidation. Strong oxidizing agents can convert the benzylic C-H bond into a carbonyl group. The oxyfunctionalization of benzylic C-H bonds is a valuable transformation for producing oxygen-containing compounds like alcohols, aldehydes, and ketones. nih.gov For this compound, oxidation would likely yield 2-benzoylpiperidin-1-ol.

Another potential transformation is free-radical halogenation. In the presence of reagents like N-Bromosuccinimide (NBS) and a radical initiator, a bromine atom can be selectively introduced at the benzylic position. This benzylic halide can then serve as a precursor for various nucleophilic substitution reactions.

Table 2: Potential Reactions at the Benzylic Position

Reaction Type Reagents Potential Product
Oxidation KMnO₄ or Na₂Cr₂O₇ 2-Benzoylpiperidin-1-ol

This interactive table shows potential functionalization reactions at the benzylic carbon. The reactivity is enhanced by the adjacent phenyl ring.

Ring Transformations and Rearrangement Reactions

The piperidine ring system in this compound can potentially undergo transformations and rearrangements, although these are often complex and require specific conditions. One relevant transformation for the N-hydroxy functionality is oxidation to a nitrone. wikipedia.org This conversion changes the electronic properties and reactivity of the heterocyclic ring.

A notable rearrangement reaction observed in related systems is the aza-semipinacol rearrangement. nih.gov Research on 6-benzyl-3,6-dihydropyridin-2(1H)-ones has shown that a benzyl group can migrate from one carbon to an adjacent one within the ring system. nih.gov This type of 1,2-shift is typically promoted by the formation of a cationic intermediate next to the nitrogen atom. While not directly documented for this compound, it is conceivable that under specific acid-catalyzed or oxidative conditions that generate an appropriate intermediate, a similar benzyl group transfer could occur, leading to a rearranged piperidine skeleton. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the prompt mentions C-N coupling, the most probable site for cross-coupling on this compound involves the benzylic position or the phenyl ring.

If the phenyl ring is first halogenated (as described in 3.3.1), it can participate in classic cross-coupling reactions like Suzuki or Heck couplings. More directly, some modern methods allow for the direct C-H activation and arylation of the phenyl ring.

The benzylic position also offers opportunities for cross-coupling. Palladium catalysts can facilitate the coupling of benzyl derivatives with various partners. For instance, direct arylation of benzyl alcohols via C-O activation has been achieved. rsc.org Similarly, organozinc-mediated, palladium-catalyzed cross-coupling between benzyl halides and aryl halides is a known method for synthesizing diarylmethanes. nih.gov If this compound were converted to a benzylic halide, it could undergo such a reaction.

Furthermore, debenzylative cross-coupling is another potential pathway, where the entire benzyl group is cleaved and the coupling partner is installed on the piperidine ring. In studies on aryl benzyl sulfides, a palladium catalyst was used to cleave the C-S bond and form a new C-S bond with an aryl bromide. organic-chemistry.org A similar transformation, while likely an undesired side reaction in many contexts, could potentially occur with this compound under certain catalytic conditions.

Structural Analysis and Stereochemical Characterization of 2 Benzylpiperidin 1 Ol

Conformational Analysis of the Piperidine (B6355638) Ring System

The conformational landscape of 2-Benzylpiperidin-1-ol is primarily dictated by the piperidine ring, a six-membered saturated heterocycle. To alleviate internal strain, including angle and torsional strain, the ring predominantly adopts a non-planar chair conformation.

Chair Conformation and Ring Inversion Dynamics

Similar to cyclohexane (B81311), the piperidine ring exists in a dynamic equilibrium between two chair conformations. This interconversion, known as a ring flip or ring inversion, is a rapid process at room temperature. During a ring flip, the carbon atoms that were in the "up" position move to the "down" position and vice versa. A crucial consequence of this dynamic process is that all substituents that were in an axial position become equatorial, and all equatorial substituents become axial. The energy barrier for this inversion in the parent piperidine ring is approximately 10.4 kcal mol⁻¹. rsc.org While the two chair conformers of an unsubstituted ring are identical in energy, the presence of substituents, as in this compound, leads to one conformer being energetically more favorable than the other.

Axial-Equatorial Preferences of Substituents

The energetic preference of the two chair conformers is determined by the steric and electronic effects of the substituents at the C2 (benzyl) and N1 (hydroxyl) positions. Substituents generally prefer the more spacious equatorial position to minimize unfavorable steric interactions.

The primary steric factor in substituted piperidines is the 1,3-diaxial interaction, a form of steric strain between an axial substituent and the axial hydrogen atoms located on the same side of the ring.

N1-Hydroxyl Group: The conformational preference at the nitrogen atom is more nuanced. In the parent piperidine, the N-H hydrogen shows only a slight preference for the equatorial position. rsc.org For the N-hydroxyl group in this compound, both steric hindrance and electronic effects (such as hyperconjugation) play a role. However, the energetic cost of placing the large benzyl (B1604629) group in an axial position is much greater than any preference associated with the N-hydroxyl group. Therefore, the ring equilibrium will overwhelmingly favor the conformation where the benzyl group is equatorial.

The relative stability of conformers can be estimated using conformational free energy values (A-values), which represent the energy difference between the axial and equatorial conformers for a given substituent.

SubstituentA-value (kcal/mol)Favored Position
-CH₃ (Methyl)1.74Equatorial
-OH (Hydroxyl)0.5 - 1.0Equatorial
-CH₂Ph (Benzyl)~2.8 - 3.1 (estimated)Equatorial

Data derived from studies on cyclohexane and piperidine systems. masterorganicchemistry.com

Elucidation of Relative and Absolute Stereochemistry

The presence of multiple stereogenic centers in this compound gives rise to several stereoisomers.

Diastereomeric Relationships and Separation Strategies

This compound possesses two stereogenic centers:

C2: The carbon atom bonded to the benzyl group is attached to four different groups (H, benzyl, C3, and N1).

N1: The nitrogen atom is bonded to three different groups (hydroxyl, C2, and C6) and has a lone pair of electrons. The energy barrier to nitrogen inversion in N-hydroxy and N-alkoxy piperidines is high enough to allow for the existence of stable, separable enantiomers at room temperature, making the nitrogen a stable chiral center.

With two stereogenic centers, a total of 2² = 4 stereoisomers are possible. These exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

ConfigurationStereochemical Relationship
(2R, 1R) and (2S, 1S)Enantiomeric Pair 1
(2R, 1S) and (2S, 1R)Enantiomeric Pair 2
(2R, 1R) is a diastereomer of(2R, 1S) and (2S, 1R)
(2S, 1S) is a diastereomer of(2R, 1S) and (2S, 1R)

Diastereomers have distinct physical properties (e.g., melting points, boiling points, solubilities, and chromatographic retention factors). This difference allows for their separation using standard laboratory techniques such as fractional crystallization or, more commonly, column chromatography (e.g., silica (B1680970) gel chromatography or HPLC). researchgate.net

Assignment of Configuration at Stereogenic Centers

The absolute configuration of each stereogenic center is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment for C2:

Assign Priorities: The four groups attached to C2 are prioritized based on the atomic number of the atom directly bonded to the stereocenter.

Priority 1: -N (Nitrogen)

Priority 2: -CH₂(C₆H₅) (The benzylic carbon is attached to a phenyl group)

Priority 3: -CH₂- (C3 of the piperidine ring)

Priority 4: -H (Hydrogen)

Orient Molecule: The molecule is viewed with the lowest priority group (H) pointing away from the observer.

Determine Configuration: The direction from priority 1 to 2 to 3 is traced. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration.

Assignment for N1:

Assign Priorities: The three groups and the lone pair (or simply the three atoms) attached to N1 are prioritized.

Priority 1: -OH (Oxygen)

Priority 2: -CH(Bn)- (C2 of the ring)

Priority 3: -CH₂- (C6 of the ring)

Orient and Determine: Following the same procedure of orienting the lowest priority group away and tracing the path from 1 to 2 to 3 determines the R or S configuration at the nitrogen center.

Advanced Spectroscopic Characterization

Spectroscopic methods provide definitive evidence for the structure and conformation of this compound. While a specific experimental spectrum for this exact compound is not widely published, its expected spectral characteristics can be predicted based on analogous structures. researchgate.netresearchgate.net

Spectroscopic TechniqueExpected Observations
¹H NMR - Aromatic Protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm.
  • Benzylic Protons (CH₂Ph): Two doublets (diastereotopic) around δ 2.8-3.5 ppm.
  • C2-H Proton: Multiplet, chemical shift and coupling constant (J-value) are highly diagnostic of conformation. An axial C2-H would show large (~10-13 Hz) trans-diaxial couplings.
  • Piperidine Ring Protons (C3-C6): Complex multiplets in the δ 1.2-3.0 ppm range.
  • N-OH Proton: Broad singlet, chemical shift is variable and depends on solvent and concentration.
  • ¹³C NMR - Aromatic Carbons: Signals in the δ 125-140 ppm range.
  • Benzylic Carbon (CH₂Ph): Signal around δ 40-45 ppm.
  • Piperidine Carbons (C2-C6): Signals in the δ 20-65 ppm range. C2 and C6 would be distinct.
  • Infrared (IR) Spectroscopy - O-H Stretch: Broad band in the 3200-3600 cm⁻¹ region.
  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
  • C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹.
  • C-N Stretch: Band in the 1000-1250 cm⁻¹ region.
  • The precise coupling constants observed in ¹H NMR spectroscopy for the proton at the C2 position would be particularly informative, allowing for the definitive assignment of the dominant chair conformation in solution.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, coupling constants, NOESY)

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and relative stereochemistry of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

    The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, typically in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂ -Ph) and the proton on the stereocenter (C2-H ) would exhibit characteristic chemical shifts influenced by their electronic environment and spatial arrangement. The remaining piperidine ring protons would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The hydroxyl proton (N-OH ) signal is often broad and its chemical shift is dependent on solvent and concentration.

    ¹³C NMR spectroscopy provides information on the carbon skeleton. The aromatic carbons of the benzyl group would resonate in the 125-140 ppm region, while the piperidine and benzylic carbons would appear in the aliphatic region (20-70 ppm).

    To establish stereochemistry, several NMR techniques are crucial:

    Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent carbons, particularly around the piperidine ring, provides critical information about their dihedral angles. This data is instrumental in determining the preferred chair conformation of the piperidine ring and the axial or equatorial orientation of the benzyl group at the C2 position.

    2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of atoms within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling definitive assignment of the ¹³C spectrum.

    Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. Cross-peaks in a NOESY spectrum provide evidence of through-space interactions, which are essential for determining the relative configuration of the stereocenter at C2 and for confirming the conformational preferences of the piperidine ring and its substituents. For instance, a NOESY correlation between the C2 proton and specific axial or equatorial protons on the piperidine ring can confirm the orientation of the benzyl group.

    Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
    PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    N-OHVariable, broad (e.g., 4.0-6.0)-
    C2-H~3.0 - 3.5~60 - 65
    Piperidine Ring (C3, C4, C5, C6)~1.5 - 3.2 (complex multiplets)~20 - 55
    Benzylic CH₂~2.8 - 3.3 (diastereotopic)~35 - 40
    Aromatic C-H (ortho, meta, para)~7.2 - 7.4~126 - 130
    Aromatic C (quaternary)-~138 - 142

    Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state.

    The FT-IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the N-hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. Other key absorptions include:

    C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl methylene groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

    Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzyl ring.

    C-N and N-O Stretching: The C-N and N-O single bond stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), typically between 1000-1300 cm⁻¹. uc.edu

    Table 2. Predicted Characteristic Vibrational Frequencies for this compound.
    Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
    O-H Stretch (H-bonded)3200 - 3500Strong, Broad (IR)
    Aromatic C-H Stretch3000 - 3100Medium (IR), Strong (Raman)
    Aliphatic C-H Stretch2850 - 3000Strong (IR, Raman)
    Aromatic C=C Stretch1450 - 1600Medium to Strong
    CH₂ Bend~1465Medium
    C-O / C-N Stretch1000 - 1300Medium to Strong
    N-O Stretch900 - 1000Medium

    Mass Spectrometry for Molecular Formula and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₇NO, corresponding to a molecular weight of approximately 191.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

    Under electron ionization (EI) conditions, the molecular ion (M⁺˙) at m/z 191 would be expected. The fragmentation of this ion can provide valuable structural clues. Key predicted fragmentation pathways include:

    Loss of the Benzyl Group: The most prominent fragmentation is often the cleavage of the C-C bond between the piperidine ring and the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a common and stable fragment for benzyl-containing compounds. nih.gov

    Loss of a Hydroxyl Radical: Cleavage of the N-O bond can result in the loss of a hydroxyl radical (•OH, 17 Da), giving a fragment at m/z 174.

    Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion could also occur, leading to a peak at m/z 173.

    Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions characteristic of the piperidine skeleton.

    Table 3. Predicted Key Mass Spectrometry Fragments for this compound.
    m/z ValuePredicted Fragment IonCorresponding Neutral Loss
    191[C₁₂H₁₇NO]⁺˙- (Molecular Ion)
    174[C₁₂H₁₆N]⁺•OH
    173[C₁₂H₁₅N]⁺˙H₂O
    100[C₆H₁₂N]⁺C₆H₅O•
    91[C₇H₇]⁺C₅H₁₀NO•

    X-ray Crystallography for Solid-State Structure and Absolute Configuration

    Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer can establish its absolute configuration without ambiguity.

    A crystallographic study would confirm the chair conformation of the piperidine ring, which is generally the most stable form. It would also definitively show the orientation (axial or equatorial) of the benzyl group at the C2 position. Furthermore, the analysis would reveal the geometry around the nitrogen atom and the orientation of the hydroxyl group. If suitable crystals can be grown, this method provides an unambiguous determination of the relative and absolute stereochemistry of the molecule. nih.gov

    Table 4. Representative Crystallographic Data Parameters (based on a related piperidine structure). nih.gov
    ParameterExample Value
    Crystal SystemTetragonal
    Space GroupP -4 2₁ c
    a (Å)12.0295
    b (Å)12.0295
    c (Å)8.0824
    α (°)90.00
    β (°)90.00
    γ (°)90.00

    Intermolecular Interactions and Supramolecular Assembly

    The presence of the N-hydroxyl (N-OH) group in this compound is the primary determinant of its intermolecular interactions. This group can act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O and N lone pairs). Consequently, hydrogen bonding is the dominant intermolecular force governing the supramolecular assembly of this compound.

    In the solid state, it is highly probable that molecules of this compound will form extended networks through intermolecular N-O-H···N or N-O-H···O hydrogen bonds. These interactions could lead to the formation of various supramolecular structures, such as centrosymmetric dimers, one-dimensional chains, or more complex two- or three-dimensional networks. The specific arrangement will depend on the steric hindrance imposed by the bulky benzyl group and the resulting crystal packing efficiency. These strong intermolecular forces are also expected to significantly influence the compound's physical properties, such as its melting point and solubility.

    Theoretical and Computational Chemistry Studies of 2 Benzylpiperidin 1 Ol

    Quantum Chemical Calculations: Probing Structure and Conformation

    Quantum chemical calculations form the bedrock of modern computational chemistry, providing a detailed picture of molecular geometries and electronic structures. For 2-Benzylpiperidin-1-ol, these methods elucidate the most stable three-dimensional arrangement of its atoms and the distribution of its electrons.

    Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

    Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can accurately predict the ground-state geometry of this compound. This process of geometry optimization seeks the lowest energy conformation of the molecule, revealing crucial information about bond lengths, bond angles, and dihedral angles.

    For piperidine (B6355638) derivatives, the chair conformation is typically the most stable. DFT studies would likely confirm this for the piperidine ring of this compound, while also determining the preferential orientation (axial or equatorial) of the benzyl (B1604629) and hydroxyl substituents. These calculations provide a static, yet highly informative, picture of the molecule's structure. Furthermore, DFT is employed to delineate the electronic structure, calculating properties such as molecular orbital energies and electron density distribution.

    Ab Initio and Semi-Empirical Methods for Conformational Analysis

    While DFT is a powerful tool, a comprehensive conformational analysis often involves a broader range of computational methods. Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are valuable for exploring the potential energy surface of this compound.

    These methods can be used to identify various stable conformers and the energy barriers between them. For a flexible molecule like this compound, with its rotatable benzyl and hydroxyl groups, understanding the landscape of its different conformations is key to comprehending its dynamic behavior.

    Molecular Orbital Theory Applications: Reactivity and Charge Transfer Insights

    Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which in turn dictate the chemical and electronic properties of a molecule.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

    A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, FMO analysis would identify the regions of the molecule where these frontier orbitals are localized, thereby predicting the most probable sites for electrophilic and nucleophilic attack.

    Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

    Molecular Orbital Energy (eV)
    HOMO -6.5
    LUMO -1.2
    HOMO-LUMO Gap 5.3

    Note: These are representative values and would need to be confirmed by specific quantum chemical calculations.

    Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule.

    In this compound, NBO analysis could reveal charge transfer from the lone pairs of the oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these interactions quantifies their strength and provides insight into the intramolecular electronic landscape.

    Table 2: Potential Hyperconjugative Interactions in this compound from NBO Analysis

    Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
    LP (O) σ* (N-C) > 5.0
    LP (N) σ* (C-C) > 2.0

    Note: LP denotes a lone pair orbital. The values are illustrative of expected interactions.

    Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

    The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic attack.

    In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group, making it a potential site for interaction with electrophiles. Positive potential might be observed around the hydrogen of the hydroxyl group and the hydrogen atoms on the piperidine ring.

    Conformational Energy Landscapes and Dynamics

    The conformational flexibility of the piperidine ring in this compound, along with the rotational freedom of the benzyl and hydroxyl substituents, gives rise to a complex potential energy surface. Computational studies are essential to navigate this landscape, identify stable conformers, and understand the dynamics of their interconversion. The primary conformational equilibrium involves the chair forms of the piperidine ring, with the benzyl group occupying either an axial or an equatorial position.

    Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can elucidate the relative energies of these conformers. In many 2-substituted piperidines, there is a delicate balance between steric and electronic effects that dictates the preferred orientation of the substituent. For a bulky substituent like a benzyl group, steric hindrance with axial hydrogens at the C4 and C6 positions would typically favor the equatorial position to minimize 1,3-diaxial interactions.

    Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the molecule's motion over time at different temperatures, it is possible to observe transitions between different conformational states and to map the pathways of these changes. These simulations can reveal the energy barriers for ring inversion and substituent rotation, providing a more complete picture of the molecule's flexibility.

    Below is a hypothetical data table summarizing the relative energies of the major conformers of this compound, as would be predicted from DFT calculations. The chair conformers with the benzyl group in the equatorial and axial positions are considered, along with different orientations of the N-hydroxyl group.

    ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Predicted Population (%) at 298 K
    Equatorial-Chair0.00C6-N1-C2-C7: 175.4~75
    Axial-Chair1.50C6-N1-C2-C7: -65.8~15
    Twist-Boat3.50Variable<5

    Computational Simulations of Reaction Mechanisms

    Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. By modeling potential reaction pathways, locating transition states, and calculating activation energies, these simulations can offer detailed insights that are often difficult to obtain experimentally.

    A significant reaction pathway for N-hydroxypiperidines is their oxidation to form nitrones. wikipedia.org This transformation is of synthetic importance and its mechanism can be thoroughly explored using computational methods. For this compound, the oxidation would lead to a cyclic nitrone, which is a valuable intermediate for cycloaddition reactions.

    A typical computational study of this reaction would involve the following steps:

    Reactant and Product Optimization: The geometries of the reactant (this compound) and the nitrone product are optimized to find their lowest energy structures.

    Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This involves techniques like the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) method.

    Frequency Analysis: Vibrational frequency calculations are carried out on the optimized structures. For the reactant and product, all frequencies should be real. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface.

    Such studies can be performed for various oxidizing agents to understand how the reaction mechanism and kinetics are affected. Furthermore, the role of solvents can be incorporated into the calculations using implicit or explicit solvent models to provide a more realistic description of the reaction environment.

    Below is a hypothetical data table summarizing the calculated energetic parameters for the oxidation of this compound to its corresponding nitrone, as would be obtained from DFT calculations.

    SpeciesRelative Energy (kcal/mol)Key Geometric ParameterImaginary Frequency (cm⁻¹)
    Reactant (this compound)0.00N-O bond length: 1.45 ÅNone
    Transition State+25.5Partially broken O-H bond, partially formed C=N bond-1540
    Product (Nitrone)-15.2C=N bond length: 1.30 Å, N-O bond length: 1.28 ÅNone

    Derivatives and Analogues of 2 Benzylpiperidin 1 Ol in Synthetic Chemistry

    Design Principles for Novel Chemical Structures

    The design of novel chemical structures based on the 2-benzylpiperidine (B184556) framework is often guided by a multitarget-directed ligand (MTDL) approach, particularly in drug discovery. nih.gov This strategy aims to create single molecules that can interact with multiple biological targets, which is advantageous for treating complex multifactorial diseases. nih.govnih.gov Rational modifications to the core structure are planned to enhance desired properties or introduce new functionalities.

    Key design principles include:

    Structural Modification of Known Inhibitors: A common strategy involves rationally modifying the chemical structure of existing potent compounds. For instance, the structure of acetylcholinesterase (AChE) inhibitor donepezil, which contains an N-benzylpiperidine moiety, has been used as a template to design new derivatives with dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov

    Computational and In Silico Methods: The design process is heavily supported by computational tools. Molecular docking and molecular dynamics simulations are used to predict how designed analogues will bind to target proteins, estimating binding free energies and identifying key interactions with amino acid residues. nih.govnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to assess the drug-likeness of virtual compounds early in the design phase, ensuring they have favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier. nih.gov

    Scaffold Hybridization: This principle involves combining the 2-benzylpiperidine core with other pharmacologically active fragments to create hybrid compounds. This approach has been used to design dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), where the benzylpiperidine unit acts as a cap group for the HDAC inhibitor pharmacophore. nih.gov

    Systematic Substitution: Another approach is the systematic substitution on the aromatic rings of the benzylpiperidine scaffold to probe structure-activity relationships (SAR). This helps in understanding the electronic and steric requirements for optimal activity and can lead to the discovery of compounds with improved potency and selectivity. unisi.it

    By integrating these principles, chemists can design novel 2-benzylpiperidin-1-ol derivatives with tailored properties for specific applications in medicinal chemistry and beyond.

    Synthetic Routes to Functionalized Analogues and Hybrid Compounds

    The synthesis of functionalized analogues of 2-benzylpiperidine and related compounds employs a variety of modern organic chemistry techniques. The primary routes involve either the formation of the piperidine (B6355638) ring itself or the functionalization of a pre-existing piperidine scaffold. nih.gov

    Common synthetic strategies include:

    Hydrogenation/Reduction of Pyridine (B92270) Precursors: One of the most fundamental methods to obtain the piperidine ring is through the hydrogenation of corresponding pyridine derivatives. nih.gov This can be achieved using transition metal catalysts under various conditions. For instance, a benzylpiperidine scaffold can be constructed via a hydroboration of an alkene followed by a palladium-catalyzed cross-coupling reaction and subsequent deprotection. unisi.it

    Multicomponent and Annulation Reactions: "Borrowing hydrogen" or "hydrogen transfer" methodologies catalyzed by transition metals like iridium(III) enable the stereoselective synthesis of substituted piperidines from simpler starting materials in a cascade process. nih.gov A concise and high-yielding double aza-Michael reaction represents an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones, which can then be further elaborated. acs.org

    C-H Functionalization: Direct functionalization of C-H bonds offers a powerful and efficient way to create analogues. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate, a related piperidine derivative. nih.gov The selectivity for functionalization at the C2, C3, or C4 position of the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

    Synthesis of Hybrid Compounds: Creating hybrid molecules involves linking the benzylpiperidine core to another functional moiety. For example, in the synthesis of benzylpiperazine derivatives, a multi-step process can be employed starting from commercially available materials, involving condensation, reduction, and coupling reactions to attach different chemical fragments. nih.govunisi.it Fisher esterification, condensation, and subsequent reduction with reagents like lithium aluminum hydride (LiAlH4) are common steps in these synthetic sequences. unisi.it

    A summary of key synthetic reactions is provided below:

    Reaction TypeDescriptionReagents/CatalystsRef
    Suzuki Cross-Coupling Builds the benzylpiperidine scaffold by coupling a boronic acid derivative with a halogenated piperidine.Pd(PPh3)4, TBAI, NaOH unisi.it
    Reductive Amination Forms C-N bonds by reacting an amine with a carbonyl compound, followed by reduction.NaBH(OAc)3, etc. nih.gov
    HATU Coupling A peptide coupling reaction used to form amide bonds, linking carboxylic acids to the piperidine amine.HATU, DIPEA unisi.it
    Rhodium-Catalyzed C-H Insertion Site-selective functionalization of the piperidine ring.Rh2(TCPTAD)4, Rh2(TPPTTL)4 nih.gov
    Aza-Michael Reaction Formation of chiral piperidones from divinyl ketones and a chiral amine.Chiral amines acs.org

    These synthetic routes provide chemists with a versatile toolbox to generate a diverse library of this compound analogues and hybrid compounds for further investigation.

    Structure-Reactivity Relationships in this compound Derivatives

    Structure-reactivity relationships (SRR), often studied in the context of biological targets as structure-activity relationships (SAR), are crucial for understanding how modifications to the 2-benzylpiperidine scaffold influence its chemical and physical properties. These studies systematically alter the structure and measure the resulting changes in affinity, selectivity, or reactivity.

    For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives evaluated for their affinity at sigma receptors, specific substitution patterns on the phenylacetamide aromatic ring were found to significantly influence binding. nih.gov

    Positional Isomerism: For analogues substituted with Cl, Br, F, NO2, and OMe, the affinity and selectivity for sigma1 receptors followed the trend of 3-substituted > 2-substituted ≈ 4-substituted. nih.gov In general, 3-substituted compounds showed higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts. nih.gov

    Electronic Effects: The nature of the substituent plays a critical role. Halogen substitution generally increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors. nih.gov Conversely, substitution with electron-donating groups like OH, OMe, or NH2 led to weak or negligible affinity for sigma2 receptors but moderate affinity for sigma1 receptors. nih.gov

    Selectivity: The 2-fluoro-substituted analogue exhibited the highest selectivity for sigma1 over sigma2 receptors. nih.gov

    These relationships are often quantified, as shown in the table below, which summarizes the binding affinities (Ki) for selected derivatives.

    CompoundSubstitution on Phenylacetamide Ringsigma1 Ki (nM)sigma2 Ki (nM)
    1 Unsubstituted3.90240
    5 3-Cl2.52102
    9 4-Cl4.31100
    11 2-F3.56667
    20 3-OMe28.5>1000

    Similar SAR studies on other benzylpiperidine series have extended these findings. For instance, in a series of acetylcholinesterase inhibitors, introducing a phenyl group on the nitrogen atom of an amide moiety enhanced activity, and replacing certain groups with other heterobicyclic ring systems led to one of the most potent inhibitors identified in the series. nih.gov These studies demonstrate that subtle changes in the molecular structure can lead to profound differences in reactivity and biological activity, guiding the optimization of lead compounds.

    Application of Derivatives as Chiral Building Blocks

    Chiral piperidine derivatives are valuable building blocks in asymmetric synthesis, serving as versatile starting materials for the construction of complex, biologically active molecules, particularly alkaloids. nih.govelsevierpure.com While direct applications of chiral this compound are not extensively documented, closely related chiral 2-piperidone (B129406) derivatives serve as excellent examples of this principle.

    An enantiomeric pair of a 2-piperidone building block has been prepared in enantiopure form using either baker's yeast reduction or lipase-mediated transesterification. nih.govelsevierpure.com The absolute stereochemistry of these building blocks can be verified by converting them to known piperidine intermediates used in the synthesis of natural products like (-)-spectaline. nih.gov

    These chiral 2-piperidones can be converted into a variety of diastereomeric 2,6-disubstituted 3-piperidinol building blocks. nih.gov The synthetic strategy involves several key steps:

    Homologation: The lactam carbonyl of the 2-piperidone is modified, for example, using the Eschenmoser method via a corresponding thiolactam. nih.gov

    Stereocontrolled Reduction: The resulting vinylogous urethane (B1682113) is reduced in a stereocontrolled manner to establish the desired stereochemistry at the newly formed chiral center. nih.govelsevierpure.com

    Epimerization: The hydroxyl group at the 3-position can be epimerized if necessary to access other diastereomers. nih.gov

    The versatility of these chiral building blocks is demonstrated by their successful application in the chiral synthesis of several 3-piperidinol alkaloids. nih.gov

    Target AlkaloidChiral Building Block UsedReference
    (+)-Prosafrinine(-)-37 nih.gov
    (-)-Iso-6-cassine(-)-14 nih.gov
    (-)-Prosophylline(+)-36 nih.gov
    (-)-Prosopinine(-)-26 nih.gov

    The 4-piperidone (B1582916) scaffold is another widely used building block for synthesizing more complex heterocyclic compounds. nih.gov These examples highlight the significant role that chiral piperidine derivatives, as analogues of this compound, play as foundational synthons in the stereoselective synthesis of natural products and other complex chiral molecules.

    Investigation of Derivatives as Potential Nonlinear Optical (NLO) Materials

    Organic compounds with π-conjugated systems are of great interest for applications in nonlinear optics (NLO) due to the delocalization of electric charge, which can lead to fascinating NLO properties. researchgate.net These materials have potential uses in data storage, optical switching, and signal processing. researchgate.netmdpi.com Derivatives of piperidine and related heterocycles have been investigated as components of NLO-active materials.

    The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). For a material to exhibit a significant second-order NLO response (related to β), it must have a non-centrosymmetric structure.

    Design principles for organic NLO materials often involve creating molecules with a donor-π-acceptor (D-π-A) architecture. nih.gov The piperidine ring itself is not a classic π-conjugated system, but it can be incorporated into larger molecules as a donor or as part of the structural framework connecting donor and acceptor groups. Theoretical studies using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of newly designed compounds. researchgate.net

    For example, DFT-based studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives were performed to explore their geometric and electronic properties. researchgate.net Calculations of the average polarizability ⟨α⟩ and the first hyperpolarizability (βtot) indicated that these compounds had values larger in magnitude than standard reference compounds, suggesting their potential as NLO materials. researchgate.net

    The table below presents theoretical NLO properties for two newly synthesized piperidinium (B107235) ionic liquids, highlighting how molecular structure influences these parameters. mdpi.com

    CompoundAverage Polarizability (αo) (au)First Hyperpolarizability (βo) (au)
    4a ([C5H12N][C21H14ClN2O2S])402.472400.72
    4b ([C5H12N][C18H15N2O2S])368.1052722.63

    These studies show that the presence of π-conjugation in parts of the molecule is crucial for triggering significant NLO values. mdpi.com While research specifically on this compound for NLO applications is limited, the broader investigation of piperidine-containing systems demonstrates that this chemical class is a viable candidate for developing novel NLO materials, particularly when integrated into a larger D-π-A framework.

    Future Directions and Emerging Research Areas

    Development of Sustainable and Green Synthetic Routes

    The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and complex organic molecules to reduce environmental impact and improve safety. doaj.org Future research into the synthesis of 2-Benzylpiperidin-1-ol will likely prioritize the development of routes that align with these principles, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

    Key areas of focus include:

    Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. doaj.org

    Catalytic Approaches: Employing catalytic hydrogenation of pyridine (B92270) precursors or reductive amination strategies using non-toxic and recyclable catalysts to improve atom economy. nih.gov

    One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. doaj.org An efficient green chemistry approach has been successfully developed for related N-substituted piperidones, demonstrating the feasibility of this strategy for the piperidine (B6355638) core. acs.org

    Green Chemistry PrincipleApplication to this compound Synthesis
    Waste Prevention Designing syntheses to maximize the incorporation of all materials used in the process into the final product.
    Atom Economy Utilizing addition and cyclization reactions that incorporate most or all starting material atoms into the desired structure.
    Less Hazardous Synthesis Avoiding the use of toxic reagents and solvents in favor of safer alternatives.
    Catalysis Using catalytic reagents in small amounts over stoichiometric reagents to minimize waste.
    Benign Solvents Preferential use of water, ethanol (B145695), or solvent-free conditions over chlorinated or aromatic hydrocarbons.

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. wikipedia.org The integration of flow chemistry with automated platforms represents a significant step forward in the synthesis of complex molecules like this compound.

    Future research in this area will likely involve:

    Miniaturized Reactors: Using microreactors to safely handle potentially energetic or unstable intermediates under precise temperature and pressure control.

    Multi-step Synthesis: Developing integrated flow systems that combine several reaction steps sequentially without manual intervention, improving efficiency and throughput. nih.gov

    Automated Library Generation: Utilizing automated synthesis platforms to rapidly generate a library of this compound derivatives for screening in various applications. Automated systems have proven effective for the synthesis of other complex molecules like cyclic peptides and 2-pyrazolines. chemicalbook.comunisi.it

    FeatureBatch SynthesisFlow Chemistry
    Scalability Often requires re-optimization for larger scales.Easily scaled by running the system for longer times.
    Safety Large volumes of reagents can pose significant risks.Small reaction volumes at any given time minimize hazards.
    Reaction Control Temperature and mixing gradients can lead to side products.Precise control over temperature, pressure, and mixing.
    Reproducibility Can vary between batches.Highly reproducible due to consistent reaction conditions.
    Integration Difficult to integrate multiple steps.Readily allows for multi-step, telescoped syntheses.

    Exploration of Novel Catalytic Applications for this compound in Organic Synthesis

    While much of the focus on benzylpiperidine derivatives has been in medicinal chemistry, there is an emerging interest in their application in catalysis. encyclopedia.pubnih.govnih.gov The parent piperidine ring is known to act as an efficient organic catalyst in certain reactions. researchgate.net The specific structure of this compound, featuring a nucleophilic nitrogen, a hydroxyl group, and a chiral center, suggests it could be a versatile scaffold for developing new catalysts and ligands.

    Potential future applications include:

    Organocatalysis: Investigating the use of this compound as a chiral base or nucleophilic catalyst in asymmetric reactions.

    Ligand Development: Utilizing the N-hydroxy functionality and the piperidine nitrogen as coordination sites for metal centers. Such ligands could be employed in a variety of metal-catalyzed transformations, including oxidations and C-C bond-forming reactions. nih.gov

    Phase-Transfer Catalysis: Exploring derivatives of this compound as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.

    Mechanistic Elucidation of Complex Transformations

    A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The N-O bond is the most prominent reactive feature of the molecule. This bond is relatively weak and its cleavage is central to the chemistry of hydroxylamines. doaj.orgnih.gov

    Future mechanistic studies will likely focus on:

    N-O Bond Cleavage: Investigating the conditions and mechanisms of N-O bond scission. This can be initiated by various means, including transition metals, bases, or radical initiators, to form nitrogen-centered radicals or nitrenium ions. doaj.orgnih.govrsc.org

    Reaction Pathways: Using computational methods (like Density Functional Theory) and experimental techniques (like in-situ NMR and kinetic studies) to map out the energy profiles of transformations involving this compound. acs.org

    Stereochemical Outcomes: Elucidating how the stereocenter at the C2 position influences the stereochemical outcome of reactions, which is critical for applications in asymmetric synthesis.

    Cleavage MethodPotential Reactive IntermediateRelevant Application
    Transition-Metal Catalysis Metal-nitrenoid speciesC-H amination, aziridination nih.gov
    Base-Induced Cleavage Nitroxyl or nitrene speciesRearrangements, fragmentations rsc.org
    Radical-Mediated Cleavage Aminyl radicalRadical cyclizations, additions doaj.org
    Photocatalysis Excited state complexesN-heterocycle synthesis nih.gov

    Advanced Material Science Applications of this compound and its Derivatives

    The application of piperidine-containing compounds in material science is an emerging field with significant potential. The unique combination of a rigid heterocyclic core and functionalizable sites in this compound makes it an attractive building block for novel materials.

    Hypothetical and future research directions include:

    Polymer Synthesis: Using derivatives of this compound as monomers for polymerization. The piperidine ring could be part of the polymer backbone or a pendant group, influencing properties such as thermal stability, solubility, and mechanical strength.

    Degradable Materials: Leveraging the cleavable N-O bond as a triggerable linkage within a polymer chain. This could enable the design of "smart" materials that depolymerize or degrade in response to a specific chemical or physical stimulus (e.g., pH change, reducing agent).

    Functional Surfaces: Grafting this compound derivatives onto surfaces to modify their properties. The basic nitrogen of the piperidine ring could be used to alter surface charge or to bind specific analytes, creating functional materials for sensors or separation technologies.

    Q & A

    Q. What are the established methods for synthesizing and characterizing 2-Benzylpiperidin-1-ol?

    Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm purity and structural integrity. For example, piperidine derivatives often require acidic/basic workup to isolate intermediates, and chiral centers may necessitate enantiomeric resolution using chiral columns or catalysts .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Due to potential acute toxicity (oral, dermal, inhalation; Category 4), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Immediate decontamination measures include flushing eyes with water for 10–15 minutes and washing skin with soap/water for ≥15 minutes. Avoid incompatible materials like strong acids/oxidizers, which may degrade the compound into hazardous byproducts .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for the oxidation of this compound to study its metabolic pathways?

    Oxidation reactions (e.g., to ketones) require careful selection of oxidizing agents (e.g., KMnO4_4, CrO3_3) and pH control. Acidic conditions (pH 2–4) often enhance reaction efficiency, while temperature (20–80°C) and solvent polarity (e.g., DMSO vs. water) influence selectivity. Kinetic studies using UV-Vis spectroscopy or LC-MS can track intermediate formation and validate reaction mechanisms .

    Q. What experimental designs are recommended for assessing the compound’s receptor-binding affinity in neurological studies?

    Radioligand binding assays (e.g., using 3^3H-labeled ligands) or fluorescence polarization assays can quantify interactions with targets like serotonin/dopamine receptors. Include positive/negative controls (e.g., known agonists/antagonists) and use cell lines expressing recombinant receptors (HEK293, CHO) to minimize off-target effects. Data normalization to baseline activity and statistical validation (e.g., ANOVA) are critical for reproducibility .

    Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

    Discrepancies may arise from assay variability (e.g., cell type, incubation time) or impurities in compound batches. Address this by:

    • Standardizing protocols (e.g., uniform cell culture conditions).
    • Validating purity via orthogonal methods (HPLC, elemental analysis).
    • Conducting meta-analyses of published data to identify confounding variables (e.g., solvent effects on bioavailability) .

    Q. What structural analogs of this compound are most informative for structure-activity relationship (SAR) studies?

    Compare derivatives like 4-(Aminomethyl)-1-benzylpiperidin-4-ol (MW: 293.23 g/mol) and 1-Benzylpiperidin-4-ol (MW: 191.27 g/mol). Systematic modifications (e.g., halogenation at the benzyl group or hydroxyl position) can reveal steric/electronic effects on biological activity. Computational modeling (docking, QSAR) paired with in vitro assays provides mechanistic insights .

    Methodological Considerations

    • Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and characterization data in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry). Use supplementary materials for extensive datasets .
    • Ethical Compliance : For in vitro studies, adhere to institutional biosafety protocols and avoid unapproved in vivo applications .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.